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molecular formula C15H12F3NO2 B8605746 3-Acetyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one CAS No. 82129-65-5

3-Acetyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one

Cat. No. B8605746
M. Wt: 295.26 g/mol
InChI Key: RXRRHPPKDYGRGF-UHFFFAOYSA-N
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Patent
US04319916

Procedure details

Ten g. of 1-(3-trifluoromethylphenyl)-2,4-pentanedione was reacted with 40 ml. of N,N-dimethylformamide dimethyl acetal, and then with 10 ml. of 40% aqueous methylamine, as described in the examples above. The reaction mixture was evaporated under vacuum, and the residue was taken up in 1.5 liters of dichloromethane. The solution was washed with 1 liter of water, and the organic layer was dried with magnesium sulfate, treated with activated charcoal, filtered and evaporated under vacuum. The residue was triturated under diisopropyl ether, and a yellow powdery solid crystallized. The solid was found to be 4.56 g. of the desired product, m.p. 130°-131°, showing the following peaks in nmr analysis: δ8.10 (d, J=3 Hz, H2 of pyridine); 8.0-7.3 (m, 4H, aromatic); 7.43 (d, J=3 Hz, H6 of pyridine); 3.77 (s, 3H, N--CH3); 2.73 (s, 3H, COCH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([CH2:9][C:10](=[O:15])[CH2:11][C:12](=[O:14])[CH3:13])[CH:6]=[CH:7][CH:8]=1.CO[CH:20](OC)[N:21]([CH3:23])[CH3:22].CN>>[C:12]([C:11]1[C:10](=[O:15])[C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:16])([F:17])[F:1])[CH:4]=2)=[CH:22][N:21]([CH3:23])[CH:20]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CC(CC(C)=O)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under vacuum
WASH
Type
WASH
Details
The solution was washed with 1 liter of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated under diisopropyl ether
CUSTOM
Type
CUSTOM
Details
a yellow powdery solid crystallized

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CN(C=C(C1=O)C1=CC(=CC=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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